

An In-depth Technical Guide to 2-(2-Bromoethyl)benzaldehyde

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Compound of Interest

Compound Name: 2-(2-Bromoethyl)benzaldehyde

Cat. No.: B1278586

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Chemical Identity and Nomenclature

IUPAC Name: **2-(2-bromoethyl)benzaldehyde**[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

- o-(2-Bromoethyl)benzaldehyde[2]
- 1-Formyl-2-(2-bromoethyl)benzene[2]
- 2-Bromoethyl benzaldehyde[2]
- Benzaldehyde, 2-(2-bromoethyl)-[1]

CAS Number: 22901-09-3[3]

Physicochemical and Safety Data

The key physical, chemical, and safety properties of **2-(2-Bromoethyl)benzaldehyde** are summarized below. This data is essential for handling, reaction planning, and safety assessments in a laboratory setting.



Table 2.1: Physicochemical Properties

| Property | Value | Reference |
|--------------------------------|-----------------------------------|-----------|
| Molecular Formula | C ₉ H ₉ BrO | [3] |
| Molecular Weight | 213.07 g/mol | [3] |
| Appearance | Pale yellow liquid/oily liquid | [2][3] |
| Density | 1.448 g/cm ³ | [3] |
| Boiling Point | 273.74 °C at 760 mmHg | [3] |
| Flash Point | 81 °C | [4] |
| Refractive Index | 1.5858 | [4] |
| XLogP3 | 2.7 | [4] |
| Topological Polar Surface Area | 17.1 Ų | [4] |

Table 2.2: Hazard and Safety Information

| Hazard Statement Code | Description |
|--|----------------------------------|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
| Data sourced from ECHA C&L Inventory notifications.[4] | |

Synthesis and Reactivity

2-(2-Bromoethyl)benzaldehyde is a valuable bifunctional molecule, featuring both a reactive aldehyde group and a primary alkyl bromide. This dual reactivity makes it a versatile

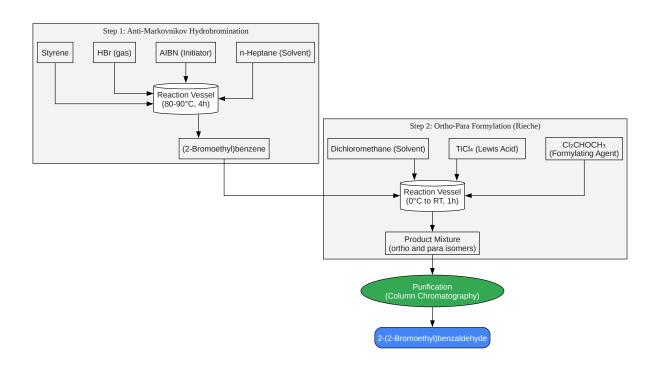


intermediate in organic synthesis, particularly for constructing complex cyclic and heterocyclic structures.[3]

Logical Synthesis Workflow

While specific, detailed industrial synthesis protocols are proprietary, a logical and common laboratory-scale synthesis can be proposed based on established chemical transformations. The workflow involves two primary steps: the formation of the bromoethylbenzene precursor, followed by ortho-formylation.





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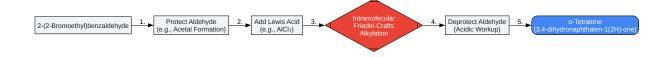
Plausible two-step synthesis of 2-(2-Bromoethyl)benzaldehyde.



Key Chemical Reactions

The unique arrangement of the aldehyde and bromoethyl groups on the benzene ring allows for a range of transformations. The aldehyde is susceptible to nucleophilic additions, while the alkyl bromide is an excellent substrate for nucleophilic substitution (S_n2) reactions.[3] A particularly powerful application is in intramolecular cyclization reactions to form fused ring systems.

Intramolecular Friedel-Crafts Cyclization: A key reaction of **2-(2-bromoethyl)benzaldehyde** and its derivatives is intramolecular Friedel-Crafts cyclization. In this reaction, the bromoethyl group is converted into an electrophile by a Lewis acid, which is then attacked by the electron-rich aromatic ring to form a new six-membered ring. This is a common strategy for synthesizing tetralone scaffolds, which are important structural motifs in many pharmaceutical compounds. [5][6]



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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2-Bromoethyl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278586#iupac-name-and-synonyms-of-2-2-bromoethyl-benzaldehyde]

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